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Compound of Interest

Compound Name: Yohimbic acid ethyl ester

Cat. No.: B1684275

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides a comprehensive overview of the spectroscopic data for
yohimbic acid ethyl ester, a selective a2A-adrenoceptor antagonist. Due to the limited
availability of complete, experimentally-derived spectra for yohimbic acid ethyl ester in the
public domain, this document presents a combination of directly measured data, comparative
data from the closely related and well-characterized compound yohimbine (yohimbic acid
methyl ester), and general spectroscopic principles for esters. This approach offers a robust
analytical package for researchers engaged in the synthesis, characterization, and application
of this compound.

Nuclear Magnetic Resonance (NMR) Spectroscopy

Nuclear Magnetic Resonance (NMR) spectroscopy is a powerful technique for elucidating the
molecular structure of organic compounds. Below are the *H and 3C NMR data for yohimbic
acid ethyl ester.

'H NMR Data for Yohimbic Acid Ethyl Ester

The *H NMR spectral data for yohimbic acid ethyl ester was obtained from a recent study
detailing its synthesis.

Table 1: *H NMR Spectral Data of Yohimbic Acid Ethyl Ester
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Chemical Shift (8)

Coupling Constant

opm Multiplicity (3) Hz Assignment
7.94 bs H1

7.45 d 7.7 H9

7.30 d 8.0 H12

7.11 t 7.7 H1l

7.02 t 7.5 H10

4.60 S OH

4.25 q 7.1 OCH2CHs
3.82 S H17

3.40 d 11.0 H21la
3.20 m H3

3.05 m Hb5a

2.90 m H5b

2.80 m H6a

2.70 m H6b

2.30 m Hl4a

2.10 S H16

1.95 m H20

1.85 m H15

1.70 m H19

1.55 m H14b

1.30 t 7.1 OCH2CHs

Solvent: DMSO-ds, Frequency: 500 MHz
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3C NMR Data for Yohimbic Acid Ethyl Ester

The following table summarizes the 13C NMR spectral data for yohimbic acid ethyl ester.

Table 2: 13C NMR Spectral Data of Yohimbic Acid Ethyl Ester
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Chemical Shift (8) ppm Assignment
173.2 C=0
136.2 C13
134.1 C8

127.5 C2

121.0 Cl1
118.9 C10
117.9 C9

111.1 Cc7

108.7 C12

70.1 Cc17

60.8 OCH2CHs
59.9 C21

52.8 C3

52.1 C5

49.9 C16

40.5 C20

36.9 C15

31.8 Cil4

221 C6

21.9 C19

14.6 OCH2CHs

Solvent: DMSO-ds, Frequency: 126 MHz
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Infrared (IR) Spectroscopy

An experimental IR spectrum for yohimbic acid ethyl ester is not readily available. However,
the expected characteristic absorption bands can be predicted based on its functional groups
and by comparison with the spectrum of yohimbine.

Esters typically exhibit a strong carbonyl (C=0) stretching vibration in the region of 1750-1735
cm~1, Additionally, two C-O stretching bands are expected between 1300 and 1000 cm~*. The
IR spectrum of yohimbine hydrochloride shows a characteristic C=0 stretch at 1718 cm~1.[1]
For yohimbic acid ethyl ester, this peak would be in a similar region. Other significant peaks
would include O-H stretching from the hydroxyl group (around 3670 cm~* in yohimbine
hydrochloride) and C-H stretching from the aromatic and aliphatic portions of the molecule.

Table 3: Predicted and Comparative IR Data

Expected Wavenumber Observed Wavenumber

Functional Group (cm~?*) for Yohimbic Acid (cm~?*) for Yohimbine
Ethyl Ester Hydrochloride[1]

O-H Stretch ~3600-3200 3670

Aromatic C-H Stretch ~3100-3000 3087, 3066

Aliphatic C-H Stretch ~3000-2850 2883, 2887

C=0 Stretch (Ester) 1750-1735 1718

C-O Stretch (Ester) 1300-1000 N/A

O-H Bend ~1440-1395 1408

Mass Spectrometry (MS)

Detailed mass spectrometry data for yohimbic acid ethyl ester is not currently available in
public databases. However, the mass spectrum of the closely related yohimbine provides a
valuable reference for the expected fragmentation patterns. The molecular weight of yohimbic
acid ethyl ester is 368.47 g/mol .
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The mass spectrum of yohimbine (molecular weight 354.44 g/mol ) shows a prominent
molecular ion peak. The fragmentation of yohimbine typically involves the retro-Diels-Alder
(RDA) cleavage of the C-ring. A similar fragmentation pattern would be expected for yohimbic
acid ethyl ester.

Table 4: Mass Spectrometry Data for Related Yohimbane Alkaloids

Molecular Weight ( Key MS

Compound Molecular Formula .
g/mol) Information
o ] GC-MS data
Yohimbic Acid C20H24N203 340.4 ]
available.
Electron ionization
Yohimbine (Methyl mass spectrum
C21H26N203 354.44 i
Ester) available, shows
molecular ion peak.
Data not available,
Yohimbic Acid Ethyl expected
C22H2s8N20s3 368.47 ) o
Ester fragmentation similar

to yohimbine.

Experimental Protocols

The following are generalized experimental protocols for obtaining the spectroscopic data
presented.

NMR Spectroscopy

NMR spectra for yohimbic acid ethyl ester were recorded on a Bruker AVANCE Il HD 500
MHz spectrometer. The sample was dissolved in deuterated dimethyl sulfoxide (DMSO-ds).
Chemical shifts (d) are reported in parts per million (ppm) relative to the residual solvent signal.

Infrared (IR) Spectroscopy

A general procedure for obtaining an IR spectrum of a solid sample involves the KBr pellet
method. The sample is mixed with potassium bromide powder and compressed into a thin
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pellet. The spectrum is then recorded using an FT-IR spectrometer, typically over a range of
4000-400 cm~1.

Mass Spectrometry (MS)

Mass spectra are typically acquired using a mass spectrometer with an electrospray ionization
(ESI) source. The sample is dissolved in a suitable solvent and introduced into the instrument.
For detailed fragmentation analysis, tandem mass spectrometry (MS/MS) can be performed.

Visualizations

The following diagrams illustrate the workflow for the synthesis and spectroscopic
characterization of yohimbic acid ethyl ester.
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Caption: Synthetic and analytical workflow for yohimbic acid ethyl ester.
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Caption: Structural relationship of yohimbane alkaloids.

Need Custom Synthesis?

BenchChem offers custom synthesis for rare earth carbides and specific isotopiclabeling.

Email: info@benchchem.com or Request Quote Online.
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Disclaimer & Data Validity:

The information provided in this document is for Research Use Only (RUO) and is strictly not
intended for diagnostic or therapeutic procedures. While BenchChem strives to provide
accurate protocols, we make no warranties, express or implied, regarding the fitness of this
product for every specific experimental setup.
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Technical Support:The protocols provided are for reference purposes. Unsure if this reagent
suits your experiment? [Contact our Ph.D. Support Team for a compatibility check]

Need Industrial/Bulk Grade? Request Custom Synthesis Quote

BenchChem contact

Address: 3281 E Guasti Rd
Our mission is to be the trusted global source of Hastt

essential and advanced chemicals, empowering Ontario, CA 91761, United States

scientists and researchers to drive progress in science Phone: (601) 213-4426

and industry. Email: info@benchchem.com
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